Phytosterols

Overview

Description

Phytosterols are naturally occurring compounds found in plants that have a chemical structure similar to cholesterol. They are widely distributed in plant-based foods such as vegetable oils, nuts, seeds, and legumes. This compound are known for their ability to lower cholesterol levels, making them a popular ingredient in functional foods and dietary supplements .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phytosterols can be extracted from plant sources using various methods. Conventional techniques include soxhlet extraction, cold press, maceration, and screw pressing. Supercritical fluid extraction is an emerging technique due to its efficiency and environmental friendliness .

Industrial Production Methods

Industrially, this compound are often isolated from vegetable oils such as soybean oil, rapeseed oil, sunflower oil, or corn oil. They can also be obtained from “tall oil,” a by-product of wood pulp manufacturing. The extraction process involves saponification, where the oils are treated with an ethanolic potassium hydroxide solution, followed by separation and purification steps .

Chemical Reactions Analysis

Types of Reactions

Phytosterols undergo various chemical reactions, including:

Oxidation: Catalyzed by enzymes like polyphenol oxidase and peroxidase.

Reduction: Hydrogenation of this compound to obtain phytostanols.

Esterification: This compound can be esterified with fatty acids to form phytosterol esters, which are more soluble in oils and have enhanced stability.

Common Reagents and Conditions

Oxidation: Enzymes such as polyphenol oxidase and peroxidase.

Reduction: Hydrogen gas and a suitable catalyst.

Esterification: Fatty acids and lipase enzymes, with optimal conditions including specific temperatures and molar ratios.

Major Products Formed

Oxidation: Oxidized this compound.

Reduction: Phytostanols.

Esterification: Phytosterol esters.

Scientific Research Applications

Cardiovascular Health

Cholesterol-Lowering Effects

Phytosterols are primarily known for their ability to lower low-density lipoprotein cholesterol levels. Numerous studies have demonstrated that dietary intake of this compound can lead to significant reductions in plasma cholesterol levels. For instance, a systematic review indicated that phytosterol supplementation could reduce LDL cholesterol by approximately 10% to 15% over several months .

Clinical Studies Overview

The following table summarizes key clinical studies on the effects of this compound on cholesterol levels:

| Authors (Year) | Sample Size | Type of Phytosterol | Dose (g/day) | Duration | LDL Reduction (%) | P Value |

|---|---|---|---|---|---|---|

| Gylling et al. (2010) | 49 | Stanols | 8.8 | 10 weeks | 17.1 | 0.01 |

| Maki et al. (2013) | 28 | Sterols | 1.8 | 6 weeks | 9.2 | <0.001 |

| Párraga-Martinez et al. (2015) | 182 | Stanols | 2 | 12 months | 11 | 0.01 |

These findings underscore the potential of this compound as a dietary intervention for managing hypercholesterolemia, although their direct impact on reducing cardiovascular disease risk remains inconclusive .

Cancer Prevention

Anticancer Mechanisms

this compound exhibit several mechanisms that may contribute to cancer prevention, including the modulation of apoptosis and cell proliferation in cancer cells. Research indicates that β-sitosterol can induce apoptosis in various cancer cell lines, such as breast and lung cancer cells . Additionally, this compound may enhance the immune response against tumors by activating natural killer cells and increasing cytokine production .

Case Studies

A notable study found that dietary supplementation with this compound reduced mammary hyperplastic lesions and overall tumor burden in mice fed a high-fat diet . Another investigation highlighted the role of this compound in regulating intestinal microbiota, which is crucial for colorectal cancer prevention .

Gastrointestinal Health

Impact on Gut Health

Emerging research suggests that this compound may play a role in maintaining gastrointestinal health by modulating gut microbiota and reducing inflammation . They have been shown to enhance the integrity of the intestinal barrier and may help prevent gastrointestinal diseases.

Mechanisms of Action

this compound can influence lipid metabolism and absorption in the intestines, potentially leading to improved gut health outcomes. However, further clinical trials are necessary to establish definitive therapeutic applications .

Agricultural Applications

Stress Resistance in Plants

Recent studies have explored the use of this compound as signaling molecules in plants to enhance their resistance to environmental stressors such as drought . Phytosterol-based solutions have been developed to stimulate natural defense mechanisms in crops, thereby improving agricultural yields under adverse conditions.

Mechanism of Action

Phytosterols exert their effects primarily by competing with cholesterol for absorption in the digestive tract. They displace cholesterol from micelles, reducing its absorption and promoting its excretion. This leads to lower serum cholesterol levels. This compound also modulate glucose metabolism by activating AMP-activated kinase and peroxisome proliferator-activated receptors .

Comparison with Similar Compounds

Phytosterols are similar to cholesterol in structure but differ in their side chains and ring saturation. They are more effective at lowering cholesterol levels due to their poor absorption and active excretion back into the intestinal lumen. Similar compounds include:

Cholesterol: Found in animal cells, essential for cell membrane structure.

Phytostanols: Saturated forms of this compound, obtained through hydrogenation.

Brassicasterol, Campesterol, Stigmasterol, and β-sitosterol: Other common this compound with slight variations in their chemical structure.

This compound are unique in their ability to lower cholesterol levels and provide various health benefits, making them valuable in both scientific research and industrial applications.

Biological Activity

Phytosterols, also known as plant sterols, are naturally occurring compounds found in various plant-based foods. They share a structural similarity with cholesterol and have garnered significant attention due to their diverse biological activities, particularly in cholesterol metabolism and cardiovascular health. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound are primarily composed of sterols such as β-sitosterol, campesterol, and stigmasterol. These compounds are present in vegetable oils, nuts, seeds, and whole grains. The primary biological function of this compound is their ability to lower serum cholesterol levels by competing with cholesterol for absorption in the intestines.

- Cholesterol Absorption Inhibition : this compound reduce the absorption of dietary cholesterol by displacing it from micelles in the intestinal lumen. This mechanism leads to a decrease in low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream .

- Regulation of Cholesterol Metabolism : this compound influence hepatic cholesterol metabolism by activating liver X receptors (LXRs), which regulate genes involved in cholesterol homeostasis and bile acid synthesis .

- Anti-inflammatory Effects : Research indicates that this compound possess anti-inflammatory properties that may contribute to their cardioprotective effects .

- Antioxidant Activity : this compound exhibit antioxidant properties that can mitigate oxidative stress, a contributing factor in cardiovascular diseases .

Clinical Evidence and Case Studies

Numerous studies have demonstrated the efficacy of this compound in reducing LDL-C levels:

| Authors (Year) | Sample Size | Type of Phytosterol | Dose (g/day) | Duration | LDL-C Reduction (%) | P-value |

|---|---|---|---|---|---|---|

| Gylling et al. (2010) | 49 | Stanols | 8.8 | 10 weeks | 17.1 | 0.01 |

| Gylling et al. (2013) | 92 | Stanols | 3 | 6 months | 10.2 | 0.001 |

| Buyuktuncer et al. (2013) | 70 | Stanols | 1.9 | 4 weeks | 6.3 | 0.005 |

| Maki et al. (2012) | 32 | Sterols/Stanols | 1.8 | 6 weeks | 4.9 | <0.05 |

| Maki et al. (2013) | 28 | Sterols/Stanols | 1.8 | 6 weeks | 9.2 | <0.001 |

These studies indicate that daily intake of this compound can significantly lower LDL-C levels, with a typical dose ranging from 1.5 to 3 grams per day being effective .

Additional Health Benefits

Beyond cholesterol management, this compound have been associated with several other health benefits:

- Cancer Prevention : Some studies suggest that this compound may have chemopreventive properties, particularly against colorectal cancer by inducing apoptosis in cancer cells and modulating cell proliferation .

- Anti-diabetic Effects : Phytosterol consumption has been linked to improved insulin sensitivity and lipid profiles in diabetic models .

- Hepatoprotective Properties : Research indicates that this compound may protect against liver damage by reducing triglyceride accumulation and improving liver function markers .

Limitations and Considerations

Despite their benefits, the bioavailability of this compound is relatively low (approximately 0.5–2%), which may limit their effectiveness when consumed through diet alone . Additionally, while they effectively lower LDL-C levels, there is no conclusive evidence that they reduce cardiovascular disease risk directly . Furthermore, excessive intake may interfere with the absorption of fat-soluble vitamins like vitamin D and beta-carotene.

Q & A

Basic Research Questions

Q. What methodological approaches are used to assess the cholesterol-lowering efficacy of phytosterols in clinical trials?

- Answer : Clinical trials typically employ randomized, placebo-controlled designs with standardized phytosterol doses (e.g., 2 g/day). Meta-analyses of 41 trials demonstrate that low-density lipoprotein cholesterol (LDL-C) reductions plateau at ~10% with this dose. Stratification by food matrix (e.g., spreads vs. capsules) is critical, as bioavailability varies significantly . Lipid profiles (total cholesterol, LDL, HDL, triglycerides) are measured via enzymatic assays, and outcomes are adjusted for baseline diet and statin use to isolate phytosterol effects .

Q. How do researchers differentiate phytosterol-mediated anti-inflammatory effects from lipid-lowering mechanisms in experimental models?

- Answer : In vitro studies use endothelial or immune cells treated with this compound under controlled lipid conditions (e.g., oxidized LDL exposure). Markers like TNF-α, IL-6, and CRP are quantified via ELISA, while flow cytometry assesses monocyte adhesion. Animal models (e.g., ApoE⁻/⁻ mice) fed phytosterol-enriched diets are compared to cholesterol-fed controls, with aortic plaque histology and cytokine profiling to decouple anti-inflammatory vs. lipid-modulating effects .

Q. What statistical methods are employed in epidemiological studies linking serum this compound to cardiovascular risk?

- Answer : Cross-sectional analyses use multivariable regression to adjust for confounders (age, sex, BMI, lipid-lowering drugs). Spearman correlations evaluate associations between this compound (e.g., campesterol, sitosterol) and lipid markers. Subgroup analyses (e.g., stratifying by statin use) and sensitivity testing (log-transformed triglycerides) ensure robustness. Data from cohort studies are often harmonized using z-scores to account for lab variability .

Advanced Research Questions

Q. How can contradictory findings between this compound’ anti-inflammatory potential in vitro and inconsistent clinical outcomes be resolved?

- Answer : Discrepancies arise from differences in phytosterol isoforms (sterols vs. stanols), delivery matrices, and patient populations. To address this, researchers should:

- Standardize phytosterol formulations (e.g., free vs. esterified forms) in trials.

- Use high-sensitivity CRP (hs-CRP) and vascular imaging (carotid intima-media thickness) as endpoints.

- Conduct dose-response studies to identify thresholds for anti-inflammatory effects .

Q. What experimental designs are optimal for investigating phytosterol-gene interactions in atherosclerosis?

- Answer : Genome-wide association studies (GWAS) meta-analyses identify loci (e.g., ABCG5/8 transporters) linked to phytosterol metabolism. Functional validation uses CRISPR-edited cell lines to assess variants’ impact on sterol uptake. Mendelian randomization analyses clarify causality between phytosterol levels and coronary artery disease risk, adjusting for LDL-C .

Q. How do researchers evaluate phytosterol-induced modulation of oncogenic pathways in cancer models?

- Answer : Prostate cancer cell lines (e.g., LNCaP) are treated with β-sitosterol or stigmasterol, followed by RNA-seq to identify dysregulated pathways (e.g., apoptosis, Wnt/β-catenin). Flow cytometry quantifies cell cycle arrest (G0/G1 phase) and caspase-3 activation. Xenograft models with phytosterol-fed mice assess tumor growth suppression and caveolin-1 (cav-1) expression via immunohistochemistry .

Q. What strategies mitigate variability in phytosterol composition across botanical sources for toxicological studies?

- Answer : Gas chromatography-mass spectrometry (GC-MS) profiles phytosterol isoforms (e.g., campesterol, brassicasterol) in multiple plant extracts. Batch-to-batch variability is addressed by pooling samples from diverse geographical sources. Toxicokinetic studies in rodents measure plasma accumulation and fecal excretion to establish safety margins, referencing thresholds from homozygous phytosterolemia cases .

Q. Methodological Considerations

Q. How are proteomic and transcriptomic tools applied to study phytosterol biotransformation in microbial systems?

- Answer : Mycobacterium strains cultured with this compound undergo proteome analysis via 2D gel electrophoresis and LC-MS/MS to identify upregulated enzymes (e.g., Cyp125-3). RT-qPCR validates transcript levels of sterol catabolism genes. Activity assays (e.g., NADH consumption rates) confirm enzymatic function, with SDS-PAGE ensuring protein purity .

Q. What analytical techniques quantify phytosterol oxidation products (POPs) in fortified foods?

- Answer : POPs (e.g., 7-ketositosterol) are extracted via solid-phase extraction (SPE) and quantified using GC-MS with selected ion monitoring (SIM). Accelerated shelf-life testing (60°C, 14 days) predicts oxidative stability. Nuclear magnetic resonance (NMR) characterizes degradation pathways, while cell-based assays (e.g., hepatic HepG2) assess POP cytotoxicity .

Q. How do researchers address confounding by lipid-lowering therapies in observational studies of this compound?

Properties

IUPAC Name |

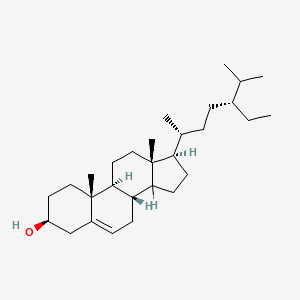

(3S,8S,9S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26?,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJWDPNRJALLNS-ICLVQLPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949109-75-5, 68441-03-2 | |

| Record name | Phytosterols | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phytosterols CAS 949109-75-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEG-10 Rapeseed Sterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.